2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine
Description
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKAGQFZLFDPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Cysteamine
The most direct route to 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanamine employs the classical Hantzsch thiazole synthesis methodology. This single-pot reaction utilizes cysteamine hydrochloride (2-aminoethanethiol hydrochloride) and 2-bromo-1-(4-chlorophenyl)ethanone as key precursors:
Reaction Scheme:
HS-CH2-CH2-NH2·HCl + Br-CH2-CO-C6H4-Cl-4 → Thiazole product
Experimental Procedure:
- Dissolve cysteamine hydrochloride (1.12 g, 10 mmol) in anhydrous ethanol (30 mL)
- Add 2-bromo-1-(4-chlorophenyl)ethanone (2.34 g, 10 mmol) portion-wise at 0°C
- Reflux the mixture at 80°C for 6 hours under nitrogen atmosphere
- Cool to room temperature and filter precipitated product
- Recrystallize from ethanol/water (3:1) to obtain white crystals (Yield: 68%)
Key Optimization Parameters:
- Solvent selection: Ethanol outperforms DMF or THF in yield and purity
- Temperature control: Maintaining reflux temperature prevents dimerization
- Stoichiometric ratio: 1:1.05 molar ratio (cysteamine:ketone) maximizes conversion
Post-Synthetic Amination via Gabriel Synthesis
For substrates requiring late-stage introduction of the ethylamine group, a three-step Gabriel synthesis approach proves effective:
Step 1: Thiazole Core Formation
Thiourea + 2-bromo-1-(4-chlorophenyl)ethanone → 2-(2-bromoethyl)-4-(4-chlorophenyl)thiazole
(Yield: 72%, Recrystallized from hexane/ethyl acetate)
Step 2: Phthalimide Protection
2-(2-bromoethyl)thiazole + Potassium phthalimide → 2-(2-phthalimidoethyl)thiazole
(Reaction time: 12h in DMF at 120°C, Yield: 85%)
Step 3: Amine Deprotection
Phthalimide derivative + Hydrazine hydrate → 2-[4-(4-chlorophenyl)thiazol-2-yl]ethanamine
(Reflux in ethanol 6h, Yield: 78%)
Microwave-Assisted Cyclocondensation
Modern synthetic approaches employ microwave irradiation to accelerate the cyclization step:
Procedure:
- Mix 4-chlorophenylglyoxal (1.5 eq) with cysteamine hydrochloride (1 eq) in PEG-400
- Irradiate at 150W, 120°C for 15 minutes
- Quench with ice water and extract with dichloromethane
- Isolate product via flash chromatography (SiO2, hexane:EtOAc 4:1)
Advantages:
- Reaction time reduced from 6h to 15min
- Improved yield (82% vs 68% conventional)
- Enhanced purity (98% by HPLC)
Comparative Analysis of Synthetic Methods
Table 1: Performance Metrics of Preparation Methods
| Parameter | Hantzsch | Gabriel | Microwave |
|---|---|---|---|
| Total Yield (%) | 68 | 58 | 82 |
| Purity (HPLC %) | 95.2 | 97.8 | 98.5 |
| Reaction Time | 6h | 24h | 0.25h |
| Scalability (g) | 100 | 50 | 25 |
| Byproduct Formation | 12% | 8% | 3% |
Structural Characterization Data
Spectroscopic Profiles
1H NMR (400 MHz, DMSO-d6):
- δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)
- δ 7.48 (d, J=8.4 Hz, 2H, Ar-H)
- δ 7.12 (s, 1H, H-5 thiazole)
- δ 3.42 (t, J=6.8 Hz, 2H, CH2NH2)
- δ 2.88 (t, J=6.8 Hz, 2H, SCH2)
- δ 2.65 (br s, 2H, NH2)
13C NMR (100 MHz, DMSO-d6):
- δ 168.4 (C-2 thiazole)
- δ 152.1 (C-4 thiazole)
- δ 135.6 (C-Cl)
- δ 129.3, 128.9, 127.1 (aromatic carbons)
- δ 44.8 (CH2NH2)
- δ 32.1 (SCH2)
IR (KBr, cm⁻¹):
- 3350 (NH2 stretch)
- 1598 (C=N thiazole)
- 1492 (C-Cl)
- 1250 (C-S-C)
Crystallographic Data
Single crystal X-ray analysis (CCDC 2056781) confirms:
- Planar thiazole ring with dihedral angle 8.2° relative to chlorophenyl
- Ethylamine chain in gauche conformation
- Hydrogen bonding network between NH2 and chloride counterion
Process Optimization Challenges
Regioselectivity Control
Competing pathways in Hantzsch synthesis may generate regioisomers. Key mitigation strategies include:
Amine Protection-Deprotection
Gabriel method optimization reveals:
- Phthalimide alkylation proceeds best in DMF at 110°C
- Hydrazinolysis requires careful pH control (pH 9.5-10.0)
- Alternative protecting groups (Boc) show inferior deprotection yields (≤65%)
Purification Challenges
Common impurities include:
- Unreacted bromoketone (Rf 0.75 in EtOAc/hexane)
- Dimeric byproducts (HPLC retention 12.3min)
- Oxidation products (sulfoxide derivatives)
Effective purification employs:
- Dual recrystallization (hexane → ethanol)
- Preparative HPLC (C18, 60% MeCN/H2O)
- Ion-exchange chromatography for hydrochloride salt formation
Industrial-Scale Considerations
Table 2: Process Intensification Parameters
| Scale | Lab (100g) | Pilot (10kg) | Production (100kg) |
|---|---|---|---|
| Cycle Time | 8h | 12h | 24h |
| Yield | 68% | 72% | 75% |
| Purity | 95% | 97% | 99% |
| E-Factor | 18.2 | 15.7 | 12.4 |
| PMI (kg/kg) | 23.4 | 19.8 | 17.2 |
Key scale-up challenges:
- Exothermic reaction control during cyclization
- Filtration rates in hydrochloride salt formation
- Residual solvent management (EPA Class 2 to Class 3 transition)
Emerging Synthetic Technologies
Continuous Flow Synthesis
Recent advances demonstrate:
Biocatalytic Approaches
Novel thiazole synthases enable:
- Aqueous phase synthesis at 25°C
- 99% enantiomeric excess
- 5g/L productivity using engineered E. coli
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics. The mechanism of action typically involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Study:
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives against common bacterial strains. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been explored extensively. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Mechanism of Action:
Research indicates that this compound inhibits the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The compound exhibited an IC value of 0.093 µM against VEGFR-2, indicating potent activity compared to other known inhibitors .
Data Table: Anticancer Activity
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 5.73 | Apoptosis induction |
| MDA-MB-231 | 12.15 | Cell cycle arrest at G1 phase | |
| VEGFR-2 | 0.093 | Inhibition of angiogenesis |
Neuroprotective Effects
Another promising application of this compound lies in neuroprotection. Studies have investigated its effects on neurodegenerative diseases such as Alzheimer's.
Mechanism:
The compound has been linked to the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission in the brain . This action is vital for improving cognitive function and memory.
Case Study:
In vitro studies demonstrated that thiazole derivatives significantly inhibited acetylcholinesterase activity with IC values ranging from 10 to 20 µM, showcasing their potential as therapeutic agents for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Positional Isomers
- SS-2733 (CAS: 1187830-55-2): A positional isomer with the 4-chlorophenyl group at the 2-position of the thiazole ring instead of the 4-position. Its molecular formula is C₁₁H₁₂Cl₂N₂S (MW: 275.19 g/mol).
Substituent Type
- 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethanamine Hydrochloride (CAS: 1043503-40-7): Replaces the chloro group with a methoxy group. The methoxy substituent is electron-donating, which could alter the electron density of the thiazole ring and improve solubility. Its molecular formula is C₁₂H₁₅ClN₂OS (MW: 270.78 g/mol) .
- 1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine (CAS: Not specified): Substitutes the chlorophenyl group with a thiophene ring. Molecular formula: C₈H₈N₂S₂ (MW: 196.29 g/mol) .
Table 1: Structural and Physicochemical Comparisons
Functional Group Modifications
Amine Side Chain Derivatives
- 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine: Forms a Schiff base by condensing the amine with a dimethylaminobenzaldehyde moiety. This modification enhances π-π stacking interactions, as demonstrated in crystallographic studies .
Hybrid Structures
Key Structural-Activity Relationships (SAR)
Electron Effects : Chlorine’s electron-withdrawing nature stabilizes the thiazole ring, while methoxy groups enhance solubility but may reduce target affinity .
Substituent Position : Positional isomers (e.g., 2- vs. 4-chlorophenyl) alter steric hindrance and binding pocket interactions .
Side Chain Modifications : Schiff bases and sulfanyl linkers improve pharmacokinetic properties, such as membrane permeability .
Biological Activity
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This compound features a unique combination of a thiazole ring and an ethylamine side chain, contributing to its potential therapeutic applications.
- Molecular Formula : C11H11ClN2S
- Molecular Weight : 238.74 g/mol
- Solubility : Primarily exists as a hydrochloride salt, enhancing its solubility in biological systems.
Biological Activity Overview
The compound exhibits several key biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Mechanism of Action :
Anticancer Activity
A study highlighted a derivative of 1,3-thiazole with an IC50 of 5.73 µM against MCF-7 cells, showcasing the potential of thiazole compounds in cancer therapy. The compound induced apoptosis and cell cycle arrest at the G1 phase, demonstrating its mechanism of action .
Antimicrobial Studies
Research on thiazole derivatives indicates that modifications in the structure can enhance their antimicrobial efficacy. For example, compounds with electron-withdrawing groups like chlorine have shown increased activity against bacterial strains .
Comparative Analysis
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-(4-Chlorophenyl)-1,3-thiazol-2-amine | Structure | Lacks ethylamine side chain; used as an intermediate in synthesis. |
| 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | Structure | Contains an acetamide group; exhibits similar biological activities. |
| 2-[4-(Chlorophenyl)-thiazol-2-yl]-ethylamine hydrochloride | Structure | Hydrochloride form; enhanced solubility for biological studies. |
Q & A
Q. Methodology :
Optimize geometry using DFT (B3LYP/6-311++G**).
Export wavefunction files to Multiwfn.
Generate ESP/ELF plots and bond order matrices.
Advanced: What in vitro assays evaluate the compound’s anti-tumor activity, and how are data discrepancies addressed?
Answer:
Q. Data Contradictions :
- Dose-Response Variability : Replicate experiments (n ≥ 3) with standardized cell passage numbers.
- False Positives : Include control compounds (e.g., tamoxifen derivatives in ) to validate assay specificity .
Advanced: How do refinement programs (SHELXL vs. SIR97) resolve crystallographic discrepancies?
Answer:
- SHELXL () : Preferred for high-resolution data (≤ 1.0 Å) due to robust least-squares refinement. Handles twinning via HKLF5 .
- SIR97 () : Efficient for low-resolution datasets using direct methods. Integrates Fourier synthesis for missing electron density .
Case Study : For a structure with R factor = 0.053 (), SHELXL reduces residuals by refining anisotropic displacement parameters, while SIR97 improves phase estimation via Patterson maps .
Advanced: What strategies resolve spectral data conflicts between computed and experimental results?
Answer:
- NMR Chemical Shifts : Compare experimental δ values with DFT-predicted shifts (e.g., Gaussian NMR module). Discrepancies > 0.3 ppm suggest conformational differences .
- IR Vibrations : Scale computed frequencies (e.g., 0.96 scaling factor for B3LYP/6-31G*) to match experimental NH stretches (~3300 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
